Ethyl 5-methylthiazole-4-carboxylate

Overview

Description

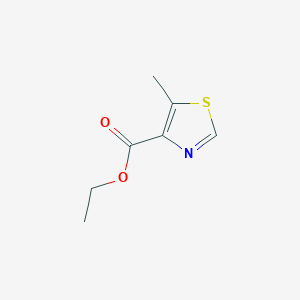

Ethyl 5-methylthiazole-4-carboxylate (CAS: 61323-26-0) is a thiazole-based heterocyclic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol. It is widely used as a research chemical for synthesizing bioactive derivatives, particularly in medicinal chemistry and drug discovery. Its structure features a thiazole ring substituted with a methyl group at position 5 and an ethyl ester moiety at position 4, making it a versatile intermediate for further functionalization (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Thiazole Ring Construction via Cyclization

A common approach involves the cyclization of precursors such as ethyl 2-chloroacetoacetate with sulfur and nitrogen sources to form the thiazole ring. For example, the reaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate at room temperature yields ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate, an intermediate that can be further processed to Ethyl 5-methylthiazole-4-carboxylate through desulfurization and neutralization steps in acetic acid solvent at low temperatures (0–5°C).

One-Pot Bromination and Cyclization

An efficient one-pot method involves bromination of acetoacetate derivatives followed by cyclization with thiourea derivatives. This method uses water and tetrahydrofuran as solvents, with N-bromosuccinimide as the brominating agent. After the bromination step, various N-substituted thiourea derivatives are added, and the mixture is heated in a water bath to promote cyclization, yielding substituted thiazole carboxylate salts. Subsequent basification with ammonia water and purification yields the target this compound derivatives with high purity and yield.

Desulfurization and Purification

The intermediate ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes desulfurization in acetic acid solvent at 0–5°C to form this compound. The reaction mixture is neutralized and cooled to below 25°C, followed by crystallization and purification steps to isolate the final product.

Detailed Preparation Procedure (Example)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate + Ammonium dithiocarbamate, room temperature | Formation of ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate intermediate |

| 2 | Acetic acid solvent, 0–5°C | Desulfurization reaction to convert intermediate to this compound |

| 3 | Neutralization with base (e.g., ammonia water) | Neutralize reaction mixture |

| 4 | Cooling to ≤ 25°C, crystallization | Isolation and purification of product |

Reaction Optimization and Yield Considerations

- Temperature Control: Maintaining low temperatures (0–5°C) during desulfurization minimizes side reactions and improves product purity.

- Solvent Selection: Use of acetic acid and tetrahydrofuran/water mixtures facilitates efficient reaction progression and product isolation.

- One-Pot Synthesis: Combining bromination and cyclization in a single vessel reduces reaction time and operational complexity, enhancing overall yield.

- Purification: Crystallization and neutralization steps are critical for obtaining high-purity this compound.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The one-pot bromination and cyclization method provides a versatile platform for synthesizing various substituted thiazole carboxylates, including this compound, with potential applications in pharmaceutical intermediates.

- The desulfurization step is crucial for converting thioxo intermediates to the desired thiazole carboxylate, with temperature and solvent control directly impacting product quality.

- Industrial processes emphasize solvent economy, reaction time reduction, and ease of purification, often adapting the above methods with process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-methylthiazole-4-carboxylate is primarily recognized for its role in pharmaceutical development, particularly in the synthesis of antimicrobial agents. Its unique thiazole structure allows for modifications that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit substantial antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . A study demonstrated that certain derivatives showed strong bactericidal activity, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against multiple cancer cell lines, including glioblastoma and melanoma. For instance, a study reported that derivatives showed broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, indicating promising therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its thiazole ring structure contributes to its effectiveness as a fungicide and herbicide while minimizing harm to beneficial organisms.

Case Study: Agrochemical Development

Research has shown that compounds with the thiazole moiety can be optimized for specific pest targeting. This optimization enhances the efficacy of agrochemicals while reducing environmental impact .

Material Science

The compound's properties are leveraged in material science for creating specialty polymers and coatings. Its unique chemical structure improves durability and resistance to environmental factors.

Application in Coatings

This compound is used in developing coatings that provide enhanced protection against wear and degradation, making it valuable in industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a building block for synthesizing various substituted derivatives. These derivatives are crucial for developing ratiometric fluorescent probes used in detecting specific analytes in biological systems.

Fluorescent Probes Development

Derivatives of this compound are employed to create fluorescent probes for detecting biothiols such as cysteine and homocysteine within living cells . This application highlights the compound's versatility in biochemical research.

Case Studies and Research Findings

Recent studies have underscored the potential of this compound across various biological contexts:

- Antimicrobial Efficacy : Derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Studies : In vitro assays indicated that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin, suggesting promising anticancer properties.

- Oxidative Stress Mitigation : Preliminary findings suggest potential roles in reducing oxidative stress markers; however, further investigation is warranted to confirm these effects .

Mechanism of Action

The mechanism of action of ethyl 5-methylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate the activity of enzymes and receptors in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Compounds

Thiazole derivatives with carboxylate esters are a critical class of compounds due to their tunable electronic and steric properties. Below is a detailed comparison of Ethyl 5-methylthiazole-4-carboxylate with structurally related analogs:

Structural and Substituent Variations

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | 61323-26-0 | Methyl (C5), Ethyl ester (C4) | C₇H₉NO₂S | 171.22 | Parent compound |

| Mthis compound | 68751-05-3 | Methyl (C5), Methyl ester (C4) | C₆H₇NO₂S | 157.19 | Shorter ester chain (methyl vs. ethyl) |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | 175277-03-9 | Trifluoromethylphenyl (C2), Methyl (C4), Ethyl ester (C5) | C₁₄H₁₂F₃NO₂S | 315.31 | Bulky aryl substituent at C2 |

| Ethyl 2-(2-chloroacetamido)-5-methylthiazole-4-carboxylate | N/A | Chloroacetamido (C2), Methyl (C5), Ethyl ester (C4) | C₉H₁₁ClN₂O₃S | 262.71 | Chloroacetamido functional group at C2 |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | Bromo (C2), Methyl (C4), Ethyl ester (C5) | C₇H₈BrNO₂S | 250.11 | Bromine atom at C2 |

Key Observations :

- Substituent Effects : Bulky groups like trifluoromethylphenyl () or halogen atoms (e.g., bromine in ) increase molecular weight and may enhance lipophilicity, impacting bioavailability .

- Functional Group Diversity : The introduction of acetamido or chloroacetamido groups () expands reactivity for coupling reactions, enabling targeted drug design .

Key Observations :

- This compound is often synthesized via Hantzsch thiazole synthesis , leveraging ethyl 2-bromoacetoacetate as a key reagent .

- Derivatives with aromatic substituents (e.g., trifluoromethylphenyl) require additional coupling steps, increasing synthetic complexity .

- Environmentally friendly protocols (e.g., avoiding urotropin in ) improve safety and scalability .

Key Observations :

Biological Activity

Ethyl 5-methylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, along with its biochemical interactions and potential applications in scientific research.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 171.21 g/mol

- Appearance : White to off-white solid

- Melting Point : ~28 °C

- Boiling Point : ~233 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown effectiveness against:

- Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Fungi :

- Candida albicans

The compound's mechanism includes interaction with bacterial cell wall synthesis enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, leading to inhibition of bacterial growth.

Antioxidant Properties

Emerging research indicates that this compound may possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems. However, comprehensive studies are needed to confirm these effects and elucidate the underlying mechanisms.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, showcasing its potential as a therapeutic agent in cancer treatment. For example, it has been evaluated for antiproliferative activities against human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities.

- Cell Signaling Modulation : It influences cellular processes by affecting gene expression and metabolic pathways.

Research Applications

This compound has several applications in scientific research:

- Antimicrobial Development : It serves as a lead compound for developing new antimicrobial agents.

- Fluorescent Probes : Derivatives are used in creating fluorescent probes for detecting biothiols in living cells.

- Synthetic Chemistry : Acts as a building block for synthesizing various substituted derivatives, facilitating green chemical synthesis .

Comparative Analysis with Other Thiazole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | CHNOS | Intermediate in antibiotic synthesis |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | CHBrNOS | Enhanced reactivity due to bromine substitution |

| Ethyl thiazole-4-carboxylic acid | CHNOS | Contains a carboxylic acid group |

The structural specificity of this compound influences its reactivity and biological activity compared to other thiazoles, making it valuable in pharmaceutical and agrochemical applications.

Case Studies and Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Studies : In vitro assays showed that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anticancer properties .

- Oxidative Stress Mitigation : Preliminary findings suggest potential roles in reducing oxidative stress markers, although further investigation is warranted to confirm these effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.5 ppm, ester carbonyl at δ ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with accuracy <5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters like < 0.05 for high-confidence models .

Q. How can researchers ensure compound stability during storage and handling?

Store the compound refrigerated (2–8°C) in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, as thiazole rings may degrade. Analytical techniques like TLC or HPLC monitor decomposition (e.g., new peaks at λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or elemental analysis results?

Discrepancies in HRMS or elemental analysis (e.g., C/H/N deviations >0.3%) may indicate impurities or hydration. Mitigation steps:

- Repeat synthesis with rigorous drying (anhydrous NaSO).

- Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions.

- Cross-validate with - HSQC NMR to confirm signal assignments .

Q. How can reaction yields be improved for derivatives like 4-methylthiazole-5-carboxylates?

Optimize via:

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20%.

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amino groups) to prevent side reactions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC determination for HepG2 or MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET) .

Q. How are computational methods applied to predict reactivity or design novel derivatives?

- DFT calculations : Gaussian software models electron density maps to identify nucleophilic/electrophilic sites (e.g., C4-position in thiazole).

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose synthetic routes for analogs (e.g., substituting methyl with trifluoromethyl groups) .

Q. What protocols validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines:

Properties

IUPAC Name |

ethyl 5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOLCJGSEPTCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486327 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-26-0 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.